5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
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Overview
Description
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is a chemical compound with the molecular formula C5H11O2PS2 It is known for its unique structure, which includes a phosphorus atom bonded to sulfur and oxygen atoms, forming a dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of a suitable phosphine precursor with sulfur and an alcohol. One common method is the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with hydrogen sulfide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphinane derivatives.
Scientific Research Applications
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfur and phosphorus atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phosphorus atom can participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione: Similar structure but with different substituents on the phosphorus atom.
2,2’-Oxybis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione): Contains an additional oxygen bridge between two dioxaphosphinane rings.
Uniqueness
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
61401-29-4 |
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Molecular Formula |
C4H9O2PS2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
5-methyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C4H9O2PS2/c1-4-2-5-7(8,9)6-3-4/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
ISBRZPOGXHIMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COP(=S)(OC1)S |
Origin of Product |
United States |
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